
2-Bromo-6-methylphenylisothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-methylphenylisothiocyanate is an organic compound with the molecular formula C8H6BrNS It is a derivative of phenylisothiocyanate, where the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methylphenylisothiocyanate typically involves the reaction of 2-bromo-6-methylaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of thiophosgene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting material to the desired isothiocyanate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of exposure to toxic reagents like thiophosgene. Additionally, alternative greener methods, such as the use of less hazardous reagents or catalysts, are being explored to improve the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-methylphenylisothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thioureas or dithiocarbamates.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Addition Reactions: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base like triethylamine.
Cyclization Reactions: Catalysts such as Lewis acids or bases to facilitate ring closure.
Major Products Formed
Thioureas: Formed by the addition of amines to the isothiocyanate group.
Dithiocarbamates: Formed by the addition of thiols.
Heterocycles: Formed through cyclization reactions involving the isothiocyanate group.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-methylphenylisothiocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Employed as a probe to study enzyme mechanisms and protein-ligand interactions due to its reactive isothiocyanate group.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-methylphenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins or the thiol groups in enzymes. This covalent modification can alter the function of the target biomolecule, leading to various biological effects. The bromine and methyl substituents on the phenyl ring can influence the reactivity and selectivity of the compound, making it a valuable tool in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylisothiocyanate: Lacks the bromine and methyl substituents, making it less sterically hindered and more reactive.
2-Bromo-phenylisothiocyanate: Similar structure but without the methyl group, leading to different reactivity and selectivity.
6-Methyl-phenylisothiocyanate: Lacks the bromine substituent, affecting its electronic properties and reactivity.
Uniqueness
2-Bromo-6-methylphenylisothiocyanate is unique due to the presence of both bromine and methyl substituents on the phenyl ring. These substituents can influence the compound’s reactivity, selectivity, and overall chemical behavior, making it a versatile reagent in organic synthesis and a valuable probe in biochemical research.
Eigenschaften
Molekularformel |
C8H6BrNS |
|---|---|
Molekulargewicht |
228.11 g/mol |
IUPAC-Name |
1-bromo-2-isothiocyanato-3-methylbenzene |
InChI |
InChI=1S/C8H6BrNS/c1-6-3-2-4-7(9)8(6)10-5-11/h2-4H,1H3 |
InChI-Schlüssel |
PEZNFXNSTZAION-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)Br)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


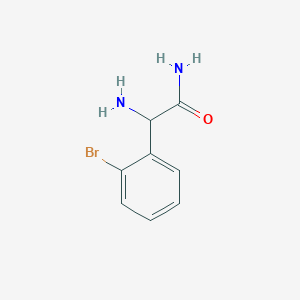
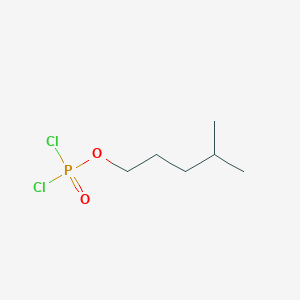
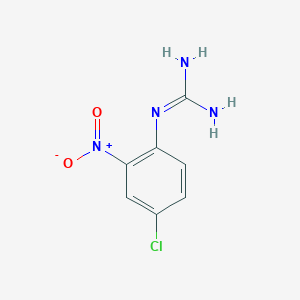
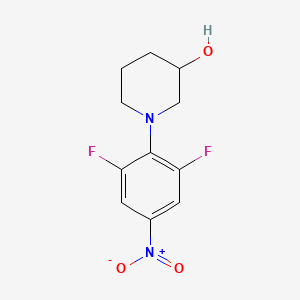
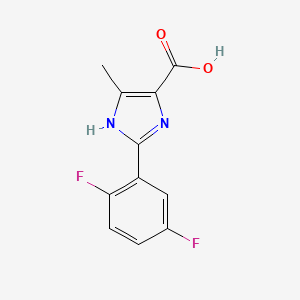






![5-[(Benzyloxy)methyl]-3-bromoisoxazole](/img/structure/B13692535.png)

![3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole](/img/structure/B13692540.png)
